![molecular formula C18H19N3O2 B3857173 N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide](/img/structure/B3857173.png)
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide
Overview
Description
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide is a complex organic compound with a molecular formula of C24H23N3O2. This compound is characterized by the presence of a hydrazone functional group and a phenylacetamide moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide typically involves the condensation of 2-phenylacetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediate compounds followed by their subsequent condensation. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-furamide
- N-[2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide
Uniqueness
Compared to similar compounds, N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide is unique due to its specific structural features, such as the phenylacetamide moiety and the hydrazone linkage. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14(16-10-6-3-7-11-16)20-21-18(23)13-19-17(22)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,19,22)(H,21,23)/b20-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSSYWFMNGSDAZ-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)CC1=CC=CC=C1)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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